methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is an organic compound characterized by its complex structure, which includes an anilino group, a chlorophenylsulfonyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino or chlorophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
Uniqueness
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Acrylate Backbone : This provides the compound with reactivity typical of acrylates.
- Sulfonyl Group : Enhances solubility and may influence biological interactions.
- Chlorophenyl Moiety : Potentially increases the compound's lipophilicity, which can affect its pharmacokinetics.
The molecular formula is C16H14ClNO3S, with a molecular weight of approximately 357.8 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Formation of an Intermediate : 4-chlorobenzenesulfonyl chloride reacts with aniline to form 4-chlorophenylsulfonyl aniline.
- Coupling Reaction : This intermediate is then reacted with methyl acrylate in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S and G2/M phases.
- Increased Apoptotic Markers : Treatment with this compound leads to elevated levels of pro-apoptotic proteins such as Bax and caspase 9, indicating its potential to trigger programmed cell death .
Table 1 summarizes the cytotoxicity data against different cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 5.36 |
HepG2 | 6.51 | |
5-FU | MCF-7 | 6.80 |
HepG2 | 8.40 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cellular Signaling Pathways : It could disrupt pathways that regulate cell survival and apoptosis, leading to increased cancer cell death.
Further studies utilizing techniques such as molecular docking simulations are necessary to elucidate the precise molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
This compound can be compared with other compounds having similar functional groups:
Compound Name | Biological Activity |
---|---|
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-(3,4-difluorophenyl)aminoacrylate | Anticancer properties |
Sulfathiazole | Antibacterial activity |
These compounds share structural similarities but differ in their specific biological activities due to variations in functional groups and overall molecular structure .
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAZIKHFJIIZMI-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.